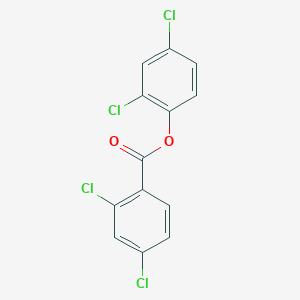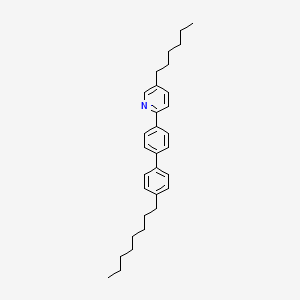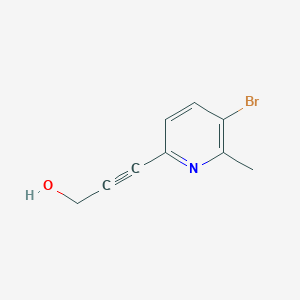
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol is a chemical compound with a molecular formula of C9H8BrNO It is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a prop-2-yn-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol typically involves the following steps:
Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Propargylation: The prop-2-yn-1-ol moiety is added through propargylation reactions, typically involving propargyl bromide (C3H3Br) and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, alkylation, and propargylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM)
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)
Substitution: Sodium azide (NaN3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alcohols or alkanes
Substitution: Azides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the prop-2-yn-1-ol moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Bromo-3-methylpyridin-2-yl)prop-2-yn-1-ol
- 3-(5-Bromo-6-ethylpyridin-2-yl)prop-2-yn-1-ol
- 3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-2-ol
Uniqueness
3-(5-Bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-yn-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
3-(5-bromo-6-methylpyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H8BrNO/c1-7-9(10)5-4-8(11-7)3-2-6-12/h4-5,12H,6H2,1H3 |
InChI-Schlüssel |
KDSPQHHFUWCOKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C#CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol](/img/structure/B11710195.png)
![N'-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea](/img/structure/B11710197.png)
![N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide](/img/structure/B11710200.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11710204.png)
![(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11710205.png)
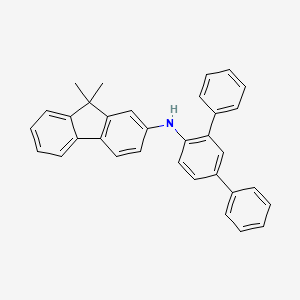
![3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11710210.png)
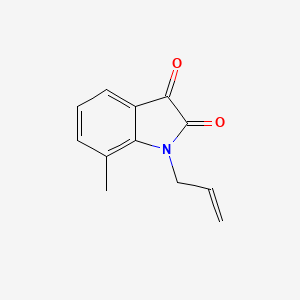


![5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11710228.png)
![2-{(3Z)-3-[(anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11710233.png)
